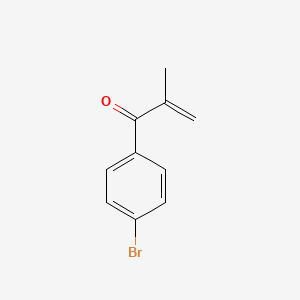
1-(4-Bromophenyl)-2-methyl-2-propenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-methyl-2-propenone is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to the benzene ring and a methacryloyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-methyl-2-propenone typically involves the bromination of 1-methacryloylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to ensure selective bromination at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is monitored using spectroscopic techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methacryloyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form 4-bromo-1-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Major Products Formed
Substitution: Products include 4-substituted methacryloylbenzenes.
Oxidation: Products include 4-bromo-1-methacryloylbenzoic acid.
Reduction: Products include 4-bromo-1-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-methyl-2-propenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-methyl-2-propenone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methacryloyl group can undergo polymerization reactions. These interactions are mediated by the compound’s ability to form covalent bonds with nucleophiles or electrophiles, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoanisole: Similar in structure but with a methoxy group instead of a methacryloyl group.
4-Bromobenzaldehyde: Contains an aldehyde group instead of a methacryloyl group.
4-Bromo-1-methylbenzene: Lacks the methacryloyl group, having a methyl group instead.
Uniqueness
1-(4-Bromophenyl)-2-methyl-2-propenone is unique due to the presence of both a bromine atom and a methacryloyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and material science.
Eigenschaften
Molekularformel |
C10H9BrO |
|---|---|
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |
InChI-Schlüssel |
JBABXKFMMMDQNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















